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Compound of Interest

Compound Name: Lagosin

Cat. No.: B1674186

For researchers, scientists, and drug development professionals, ensuring the structural
integrity of polyene macrolide antibiotics like Lagosin is paramount for both efficacy and safety.
This guide provides a comparative spectroscopic analysis of Lagosin, benchmarked against
other well-characterized polyenes: Amphotericin B, Nystatin, and Filipin Ill. The following
sections detail the key spectroscopic data and the experimental protocols to acquire them,
offering a robust framework for structural verification.

Comparative Spectroscopic Data

The structural elucidation and confirmation of Lagosin and its counterparts rely on a suite of
spectroscopic technigues. Nuclear Magnetic Resonance (NMR) spectroscopy provides a
detailed carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight
and fragmentation pattern, Infrared (IR) spectroscopy identifies functional groups, and
Ultraviolet-Visible (UV-Vis) spectroscopy characterizes the conjugated polyene system.

It is important to note that Lagosin is structurally identical to Fungichromin[1]. Therefore, the
spectroscopic data for Fungichromin are presented here for Lagosin.

Table 1: *H and 3C NMR Spectroscopic Data for Lagosin (Fungichromin) and Comparative
Polyenes
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Table 2: Mass Spectrometry Data for Lagosin and Comparative Polyenes

Molecular Molecular lonization
Compound _ Observed m/z

Formula Weight (Da) Method
Lagosin 670.83 [M+H]*,

_ , C3sHss012 670.8 FAB-MS, ESI-MS
(Fungichromin) 693 [M+Na]*
o 924.5 [M+H]*,
Amphotericin B Ca7H73NO17 924.1 ESI-MS
946.5 [M+Na]*

Nystatin A1 Ca7H75NO17 926.1 926.6 [M+H]* ESI-MS
Filipin 111 C3sH58011 654.8 654.8 [M]* ESI-MS

Table 3: IR and UV-Vis Spectroscopic Data for Lagosin and Comparative Polyenes
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Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are
generalized protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon-hydrogen framework
and stereochemistry.

Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of the polyene antibiotic in 0.5-0.7 mL
of an appropriate deuterated solvent (e.g., DMSO-de, Pyridine-ds). Ensure complete
dissolution.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped
with a cryoprobe for enhanced sensitivity.
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e 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of
2-5 seconds.

e 2D NMR Experiments:
o COSY (Correlation Spectroscopy): To identify *H-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (2-3 bonds), crucial for assembling the molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space
proximities of protons, aiding in stereochemical assignments.

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectra
(e.g., to the residual solvent peak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns for structural
confirmation.

Protocol:
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o Sample Preparation: Prepare a dilute solution of the analyte (1-10 pg/mL) in a suitable
solvent system, typically a mixture of water and an organic solvent like methanol or
acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) or base to promote
ionization.

 Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, coupled with an Electrospray lonization (ESI) source.

e Full Scan MS Acquisition:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Acquire full scan mass spectra in both positive and negative ion modes over a relevant
m/z range (e.g., 100-1500).

o Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to
maximize the signal of the molecular ion ([M+H]*, [M-H]~, or [M+Na]™*).

e Tandem MS (MS/MS) Acquisition:
o Select the molecular ion of interest as the precursor ion.

o Subiject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g.,
argon or nitrogen) at varying collision energies.

o Acquire the product ion spectra to observe the fragmentation patterns.

o Data Analysis: Analyze the high-resolution mass data to determine the elemental
composition of the parent ion and its fragments. Compare the observed fragmentation
pattern with the expected fragmentation of the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups.
Protocol:

e Sample Preparation:
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and collect the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1. The spectral range is
usually 4000-400 cm™1,

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify the characteristic absorption bands corresponding to functional groups
such as O-H, N-H, C-H, C=0, and C=C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the conjugated polyene system, which is a hallmark of this class of
antibiotics.

Protocol:

o Sample Preparation: Prepare a series of dilute solutions of the polyene antibiotic in a
suitable UV-transparent solvent (e.g., methanol, ethanol, or DMSO). Concentrations should
be in the micromolar range to ensure absorbance values are within the linear range of the
instrument (typically 0.1-1.0).

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
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o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
spectrum.

o Fill a matched quartz cuvette with the sample solution.

o Scan the sample over a wavelength range that covers the expected absorption of the
polyene chromophore (e.g., 250-450 nm).

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax). The number and
position of these maxima are characteristic of the length and substitution pattern of the
conjugated polyene system.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a polyene macrolide antibiotic like Lagosin.
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Workflow for Spectroscopic Analysis of Lagosin
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Caption: A typical workflow for the spectroscopic analysis of Lagosin.

This comprehensive approach, combining multiple spectroscopic techniques, provides a high
degree of confidence in the structural integrity of Lagosin and other polyene macrolides. By
comparing the acquired data with the reference data provided in this guide, researchers can
effectively validate the identity and purity of their samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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